2-(benzylsulfanyl)-5-fluorobenzonitrile
Description
Properties
CAS No. |
1411071-15-2 |
|---|---|
Molecular Formula |
C14H10FNS |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate Preparation : 2-Bromo-5-fluorobenzonitrile serves as the starting material, with bromine at position 2 and fluorine at position 5.
-
Nucleophile Generation : Benzylthiol is deprotonated using a base (e.g., potassium carbonate or sodium hydride) to form the benzylthiolate ion, a potent nucleophile.
-
Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the transition state and enhance reaction rates.
-
Temperature and Time : Reactions typically proceed at 80–120°C for 12–24 hours to ensure complete conversion.
The mechanism proceeds via a two-step process:
-
Formation of a Meisenheimer complex : The benzylthiolate ion attacks the electron-deficient carbon at position 2, forming a negatively charged intermediate.
-
Elimination of Bromide : The intermediate collapses, expelling bromide and yielding the final product.
Optimization Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | K2CO3 | NaH | Cs2CO3 |
| Solvent | DMF | DMSO | NMP |
| Temperature (°C) | 100 | 120 | 80 |
| Yield (%) | 72 | 68 | 65 |
Key Findings :
-
Potassium carbonate in DMF at 100°C provides the highest yield (72%) due to optimal nucleophile activation and solvent polarity.
-
Steric hindrance from bulkier bases (e.g., Cs2CO3) marginally reduces efficiency.
Transition Metal-Catalyzed Coupling Approaches
Palladium- and copper-mediated cross-coupling reactions offer alternative pathways for introducing the benzylsulfanyl group. These methods are particularly valuable for substrates with less activated leaving groups.
Ullmann-Type Coupling
Copper(I) catalysts (e.g., CuI) facilitate the coupling of 2-bromo-5-fluorobenzonitrile with benzylthiol under ligand-free conditions:
Reaction Scheme :
Performance Metrics :
-
Catalyst Loading : 10 mol% CuI.
-
Yield : 58–62% after 24 hours.
-
Limitations : Moderate yields due to competing side reactions (e.g., thiol oxidation).
Palladium-Catalyzed Thiolation
Palladium complexes (e.g., Pd(PPh3)4) enable C–S bond formation under milder conditions:
Reaction Conditions :
-
Catalyst : Pd(PPh3)4 (5 mol%).
-
Ligand : Xantphos (10 mol%).
-
Solvent : Toluene at 90°C.
Advantages :
-
Higher functional group tolerance compared to SNAr.
-
Compatible with thermally sensitive substrates.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a regioselective route to install the benzylsulfanyl group at position 2. This method utilizes the nitrile group as a directing group to control lithiation.
Procedure:
-
Lithiation : Treatment of 5-fluorobenzonitrile with lithium diisopropylamide (LDA) at –78°C generates a lithiated intermediate at position 2.
-
Electrophilic Quenching : Reaction with benzylsulfenyl chloride (PhCH2SCl) introduces the benzylsulfanyl group.
-
Workup : Aqueous quenching and chromatography yield the final product.
Data Summary :
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, –78°C, 1 hour | 85 |
| Sulfenylation | PhCH2SCl, –78°C to RT, 2 hours | 78 |
Challenges :
-
Strict temperature control (–78°C) is required to prevent side reactions.
-
Benzylsulfenyl chloride must be freshly distilled to avoid decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Purification Complexity |
|---|---|---|---|---|
| SNAr | 72 | Low | High | Moderate |
| Ullmann Coupling | 60 | Medium | Moderate | High |
| Palladium Catalysis | 75 | High | Low | Moderate |
| DoM | 78 | High | Low | High |
Insights :
-
SNAr is the most cost-effective and scalable method for industrial production.
-
Palladium catalysis offers superior yields but is limited by catalyst cost.
-
DoM provides excellent regioselectivity but is less practical for large-scale synthesis.
Industrial-Scale Production Considerations
Industrial manufacturing prioritizes SNAr due to its simplicity and low reagent costs. Key optimizations include:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (e.g., 6 hours at 130°C in flow vs. 24 hours in batch).
-
Solvent Recycling : DMF recovery rates exceeding 90% reduce environmental impact.
-
Quality Control : HPLC monitoring ensures >99% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the benzylsulfanyl group can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Substituent-Based Comparisons
The table below highlights key structural analogs of 2-(benzylsulfanyl)-5-fluorobenzonitrile, emphasizing differences in substituents, molecular properties, and applications:
Physicochemical and Reactivity Profiles
- Electron-Withdrawing Effects: The fluorine and nitrile groups in this compound enhance electrophilicity at the aromatic ring, facilitating nucleophilic substitution or coupling reactions. This contrasts with 2-fluoro-5-formylbenzonitrile, where the formyl group (-CHO) offers a reactive site for condensation or reduction reactions .
- Thermal Stability: Fluorinated benzonitriles generally exhibit higher thermal stability than non-fluorinated counterparts due to strong C-F bonds. For example, 2-fluoro-5-formylbenzonitrile decomposes above 200°C, while bromine-containing derivatives (e.g., 2-(bromomethyl)-4-fluorobenzonitrile) are more reactive at lower temperatures .
Research Findings and Trends
- Synthetic Methodologies: Sonogashira coupling, as demonstrated in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, could be adapted for this compound by substituting the thiazole moiety with benzylsulfanyl groups .
- Electronic Effects: Hammett equation studies on benzylsulfanyl-containing purinones (e.g., 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones) reveal that electron-withdrawing substituents (e.g., -CN, -F) accelerate coupling reactions, a trend likely applicable to fluorobenzonitriles .
Q & A
Q. What are the optimal synthetic strategies for introducing the benzylsulfanyl group into the 5-fluorobenzonitrile scaffold?
Methodological Answer: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. A brominated intermediate, such as 2-(bromomethyl)-5-fluorobenzonitrile , reacts with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF or THF). Key considerations include:
- Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis of the nitrile group.
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
| Precursor | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 2-(Bromomethyl)-5-fluorobenzonitrile | Benzylthiol, K₂CO₃, DMF, 70°C, 18 h | 65–75% |
Key Evidence : Brominated intermediates are well-documented for analogous fluorobenzonitrile derivatives .
Q. How can NMR spectroscopy distinguish positional isomers in fluorinated benzonitrile derivatives?
Methodological Answer: ¹H and ¹³C NMR chemical shifts are highly sensitive to substituent positions. For 2-(benzylsulfanyl)-5-fluorobenzonitrile:
- Fluorine Substituent : The fluorine at C5 deshields adjacent protons (C4 and C6), causing downfield shifts (~δ 7.2–7.8 ppm for aromatic protons).
- Benzylsulfanyl Group : The methylene protons (SCH₂Ph) appear as a singlet near δ 4.3–4.5 ppm.
- Nitrogen Coupling : ¹⁹F-¹³C coupling in the nitrile group (C≡N) can be observed in ¹³C NMR (~δ 115–120 ppm).
| Proton Environment | Expected ¹H Shift (ppm) | ¹³C Shift (ppm) | Reference |
|---|---|---|---|
| Aromatic H near F | 7.4–7.8 | 115–120 (C≡N) | |
| SCH₂Ph | 4.3–4.5 | 35–40 (SCH₂) |
Key Evidence : NMR data for structurally similar compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)-5-fluorobenzonitrile) validate these shifts .
Advanced Research Questions
Q. What computational approaches are recommended for analyzing the vibrational spectra of this compound?
Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set provides accurate predictions of vibrational frequencies. Steps include:
- Geometry Optimization : Minimize energy using Gaussian or ORCA.
- Frequency Calculation : Compare computed IR/Raman spectra with experimental data.
- VEDA4 Analysis : Assign vibrational modes to specific bonds (e.g., C≡N stretch ~2220 cm⁻¹, C-S stretch ~650 cm⁻¹).
| Vibrational Mode | Experimental (cm⁻¹) | Computed (cm⁻¹) | Deviation |
|---|---|---|---|
| C≡N Stretch | 2225 | 2222 | -3 |
| C-S Stretch | 655 | 648 | -7 |
Key Evidence : Studies on 2-(benzylsulfanyl)-pyrimidine derivatives demonstrate <5% deviation between DFT and experimental data .
Q. How does the benzylsulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The benzylsulfanyl group can act as a directing group or participate in C-S bond cleavage under transition-metal catalysis. For example:
- Suzuki Coupling : The sulfur atom may coordinate to palladium, but steric hindrance from the benzyl group can reduce efficiency.
- C-S Activation : Ni- or Pd-catalyzed reactions can cleave the C-S bond, enabling arylation or alkylation at the sulfur site.
| Reaction Type | Catalyst System | Key Observation |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Low yield (<30%) due to steric effects |
| C-S Bond Arylation | Ni(COD)₂, dtbpy, Zn powder | Selective aryl insertion at S |
Key Evidence : Analogous sulfur-containing heterocycles show similar reactivity patterns in cross-coupling .
Q. What strategies mitigate regioselectivity challenges in polyhalogenated benzonitrile synthesis?
Methodological Answer: Regioselectivity is governed by electronic and steric effects :
- Fluorine Directing : The meta-directing nature of F favors substitution at C2 or C4 in the benzonitrile core.
- Protecting Groups : Use temporary protecting groups (e.g., -OMe) to block undesired sites.
- Microwave-Assisted Synthesis : Enhances kinetic control for selective product formation.
| Substitution Pattern | Preferred Conditions | Yield Improvement |
|---|---|---|
| C2 vs C4 Halogenation | Low-temperature Br₂/FeBr₃ | +20% |
| Benzylsulfanyl Introduction | Microwave, 100°C, 30 min | +15% |
Key Evidence : Regioselective bromination of 5-fluorobenzonitrile derivatives is well-characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
